
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 282.09 .Applications De Recherche Scientifique
Photolabile Protecting Group : A study describes the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). This compound, related to Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate, shows increased solubility and low fluorescence, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Novel Quinolone Derivatives : Another research focuses on the synthesis of novel 1,1′-di(4-quinolone-3-carboxylate) and related compounds, showcasing the chemical versatility and potential applications in creating new quinolone-based molecules (Kurasawa et al., 2014).
Bromophenols and Brominated Tetrahydroisoquinolines : A study on the red alga Rhodomela confervoides reveals new bromophenols and brominated tetrahydroisoquinolines, indicating the natural occurrence and potential bioactive properties of such compounds (Ma et al., 2007).
Knorr Synthesis of Quinoline Derivatives : The Knorr synthesis of 6-bromo-quinolin-2(1H)-one, a process related to the production of this compound, is explored, highlighting the chemical pathways and optimizations in synthesizing these compounds (Wlodarczyk et al., 2011).
Electrochemistry and Spectroelectrochemistry : A study investigating the oxidation mechanism of selected hydroxyquinoline carboxylic acids in an aprotic environment offers insights into the electrochemical properties of these compounds, which can be crucial for their applications in biosystems (Sokolová et al., 2015).
Anti-Plasmodial Activity : Research on the synthesis of halogenated 4-quinolones and their evaluation as antiplasmodial agents underscores the potential of these compounds in medical applications, particularly against Plasmodium falciparum (Vandekerckhove et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate are currently unknown. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with the formula C9H7N
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, binding to receptors, or intercalating into dna
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in cellular respiration, dna synthesis, and signal transduction . The specific effects of this compound on these or other pathways would depend on its precise mode of action.
Pharmacokinetics
The compound’s molecular weight is 282.09 , which is within the range generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities exhibited by quinoline derivatives, this compound could potentially have a wide range of effects depending on its specific targets and mode of action .
Propriétés
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAAWDFGPMTJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022080 |
Source


|
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145369-93-3 |
Source


|
| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

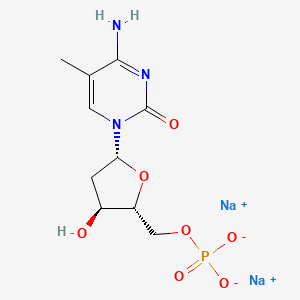


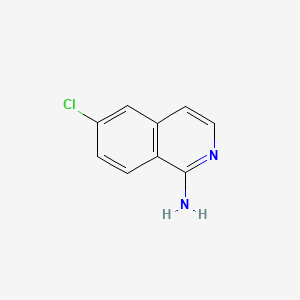

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
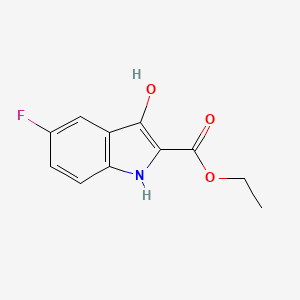
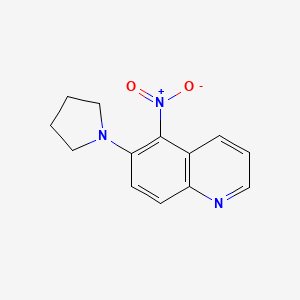
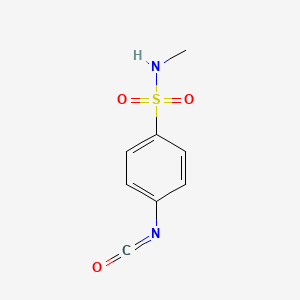

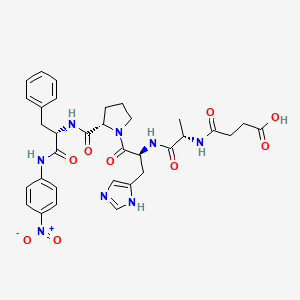
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)

